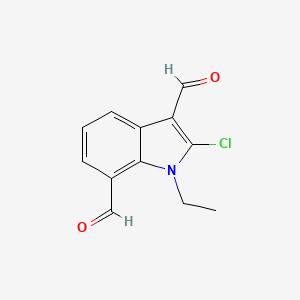
2-Chloro-1-ethyl-1H-indole-3,7-dicarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are used as precursors in the synthesis of various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde typically involves multi-step reactions starting from commercially available indole derivatives. One common method includes the chlorination of 1-ethyl-indole followed by formylation at the 3 and 7 positions. The reaction conditions often involve the use of chlorinating agents like thionyl chloride or phosphorus pentachloride and formylating agents such as Vilsmeier-Haack reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Chloro-1-ethyl-indole-3,7-dicarboxylic acid.
Reduction: 2-Chloro-1-ethyl-indole-3,7-dimethanol.
Substitution: 2-Amino-1-ethyl-indole-3,7-dicarbaldehyde or 2-Thio-1-ethyl-indole-3,7-dicarbaldehyde.
Scientific Research Applications
2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new pharmaceutical agents with potential therapeutic benefits.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with key enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-3-formylindole: Similar structure but lacks the chlorine atom and the second formyl group.
2-Chloro-1-methyl-indole-3-carbaldehyde: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-2-methyl-indole-3,7-dicarbaldehyde: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
2-Chloro-1-ethyl-indole-3,7-dicarbaldehyde is unique due to the presence of both chlorine and formyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for the synthesis of novel molecules with potential therapeutic applications .
Properties
CAS No. |
66335-13-5 |
|---|---|
Molecular Formula |
C12H10ClNO2 |
Molecular Weight |
235.66 g/mol |
IUPAC Name |
2-chloro-1-ethylindole-3,7-dicarbaldehyde |
InChI |
InChI=1S/C12H10ClNO2/c1-2-14-11-8(6-15)4-3-5-9(11)10(7-16)12(14)13/h3-7H,2H2,1H3 |
InChI Key |
OBIRPWIAZKMYJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=CC=C2C(=C1Cl)C=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















